(3-Methoxy-5-methylpyridin-4-yl)boronic acid
Description
(3-Methoxy-5-methylpyridin-4-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine ring substituted with a methoxy group at position 3 and a methyl group at position 3. The boronic acid functional group (-B(OH)₂) is attached to position 4 of the pyridine scaffold. This compound is part of a broader class of organoboron reagents used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science .
Properties
IUPAC Name |
(3-methoxy-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-9-4-6(12-2)7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXABCHRXJADOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694512 | |
| Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-22-8 | |
| Record name | (3-Methoxy-5-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Pathway
This two-step approach involves synthesizing a halogenated pyridine precursor followed by boron group installation. The halogenated intermediate, typically 4-bromo-3-methoxy-5-methylpyridine, undergoes transmetalation with an organometallic reagent (e.g., lithium or magnesium), which is subsequently quenched with a boron electrophile.
Synthesis of the Halogenated Precursor
The preparation of 4-bromo-3-methoxy-5-methylpyridine can be adapted from methods described for analogous bromopyridines. For example, a patent detailing the synthesis of 3-bromo-4-methylpyridine via nitration, hydrogenation, and bromination offers a template. Adapting this:
Borylation via Lithium-Halogen Exchange
The brominated intermediate reacts with n-butyllithium at low temperatures (-78°C), forming a lithiated species that reacts with triisopropyl borate (B(OiPr)₃). Acidic workup yields the boronic acid.
Key Conditions
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Solvent : Tetrahydrofuran (THF) or diethyl ether.
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Temperature : -78°C for lithiation; 0°C to room temperature for boronation.
Directed Ortho-Metalation (DoM) and Borylation
Regioselective Lithiation
The methoxy group at the 3-position acts as a directing group, enabling lithiation at the adjacent 4-position. Strong bases like lithium diisopropylamide (LDA) deprotonate the pyridine ring ortho to the methoxy group, forming a stabilized aryl lithium species.
Reaction Sequence
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Lithiation : 3-Methoxy-5-methylpyridine is treated with LDA at -78°C in THF.
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Borylation : The lithiated intermediate is quenched with trimethyl borate (B(OMe)₃), followed by hydrolysis to the boronic acid.
Advantages
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Avoids halogenation steps.
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High regioselectivity due to the directing effect of the methoxy group.
Challenges
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Sensitivity to moisture and oxygen.
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Competing side reactions if competing directing groups are present.
Palladium-Catalyzed Miyaura Borylation
Cross-Coupling with Diboron Reagents
This method converts halogenated pyridines to boronic acids via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).
Protocol
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Catalyst System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
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Base : Potassium acetate (KOAc) or Cs₂CO₃.
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Solvent : Dioxane or dimethylformamide (DMF).
Example Reaction
4-Bromo-3-methoxy-5-methylpyridine + B₂Pin₂ → (3-Methoxy-5-methylpyridin-4-yl)boronic acid pinacol ester → Acid hydrolysis → Target compound.
Typical Yield : 70–85% (estimated from similar Miyaura borylations).
Iridium-Catalyzed C–H Borylation
Direct Functionalization
Iridium complexes (e.g., [Ir(COD)OMe]₂) with dtbpy ligands enable direct C–H borylation at the 4-position of the pyridine ring.
Mechanistic Insights
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Regioselectivity : Governed by steric and electronic factors. The methoxy group directs borylation to the less hindered 4-position.
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Catalyst Loading : 1–5 mol% Ir.
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Solvent : Cyclohexane or heptane.
Limitations
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Requires optimization for electron-deficient pyridines.
Comparative Analysis of Methods
| Method | Halogen-Metal Exchange | Directed Metalation | Miyaura Borylation | C–H Borylation |
|---|---|---|---|---|
| Steps | 2 | 1 | 2 | 1 |
| Regioselectivity | High | High | High | Moderate |
| Yield (%) | 60–75 | 50–70 | 70–85 | 40–60 |
| Scalability | Moderate | Low | High | Moderate |
| Cost | Medium | High | Medium | High |
Challenges and Optimization Strategies
Boronic Acid Stability
The free boronic acid is prone to protodeboronation under acidic or aqueous conditions. To mitigate this:
Purification Techniques
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.
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Recrystallization : From toluene/hexane mixtures.
Scientific Research Applications
Chemistry: (3-Methoxy-5-methylpyridin-4-yl)boronic acid is widely used in organic synthesis for constructing complex molecules through Suzuki-Miyaura coupling. It is also used in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting kinases and other enzymes. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of functionalized pyridines makes it important for developing new materials with specific properties.
Mechanism of Action
The primary mechanism of action for (3-Methoxy-5-methylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The methoxy and methyl groups on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Research Findings and Gaps
- Comparative studies with analogs like (3-Ethoxy-5-methylpyridin-4-yl)boronic acid could clarify substituent effects .
- pKa and Binding Studies : Experimental determination of the pKa and diol-binding constants for this compound is needed to validate computational predictions .
Biological Activity
(3-Methoxy-5-methylpyridin-4-yl)boronic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound this compound has the chemical formula and is characterized by the presence of a boronic acid functional group attached to a pyridine ring. This structure is significant for its reactivity and ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, boronic acids are known to inhibit proteasome activity by binding to the active site of proteasomal enzymes, which is crucial for protein degradation pathways. This inhibition can lead to an accumulation of regulatory proteins that may influence cell cycle progression and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Case Studies
- Study on Anticancer Effects : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .
- Evaluation of Antimicrobial Properties : Another research investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant pathogens .
Q & A
Q. What computational strategies enhance boronic acid-based drug design?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., proteasomes).
- QSAR Models: Correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values from enzyme inhibition assays.
- DFT Calculations: Analyze transition states in Suzuki-Miyaura couplings to guide catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
